molecular formula C15H13ClN2 B1201505 Chlormidazole CAS No. 3689-76-7

Chlormidazole

Cat. No.: B1201505
CAS No.: 3689-76-7
M. Wt: 256.73 g/mol
InChI Key: WNAQOLSMVPFGTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chlormidazole is a chemical compound known for its antifungal properties. It belongs to the class of azole antifungals and is used primarily as a spasmolytic and antifungal agent. The compound’s chemical structure includes a benzimidazole ring fused with a chlorobenzene ring, making it effective against a variety of fungal infections .

Scientific Research Applications

Chlormidazole has a wide range of applications in scientific research:

Safety and Hazards

Safety data for Chlormidazole suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Research on imidazole and benzimidazole-based drugs, including Chlormidazole, is an active and attractive topic in medicinal chemistry. The development of these drugs has infinite potentiality . The difference in sterol production between humans and invasive fungi or protozoan parasites can be exploited in the development of selective drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlormidazole can be synthesized through a multi-step process. One common method involves the reaction of 4-chlorobenzyl chloride with 2-methylbenzimidazole in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Chlormidazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various this compound derivatives, which may have different pharmacological properties .

Mechanism of Action

Chlormidazole exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. By disrupting ergosterol synthesis, this compound compromises the integrity of the fungal cell membrane, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Comparison

Chlormidazole is unique in its specific structure, which includes a chlorobenzene ring fused with a benzimidazole ring. This structure provides it with distinct antifungal properties compared to other azole antifungals like clotrimazole, miconazole, and econazole. While all these compounds inhibit lanosterol 14α-demethylase, this compound’s unique structure may offer different pharmacokinetic and pharmacodynamic profiles .

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-2-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2/c1-11-17-14-4-2-3-5-15(14)18(11)10-12-6-8-13(16)9-7-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNAQOLSMVPFGTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046140
Record name Chlormidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085890
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

3689-76-7
Record name Chlormidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3689-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlormidazole [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003689767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlormidazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13611
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Chlormidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chlormidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.908
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHLORMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8IKK64FJVX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chlormidazole
Reactant of Route 2
Reactant of Route 2
Chlormidazole
Reactant of Route 3
Reactant of Route 3
Chlormidazole
Reactant of Route 4
Reactant of Route 4
Chlormidazole
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Chlormidazole
Reactant of Route 6
Reactant of Route 6
Chlormidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.